molecular formula C10H14FN B7874753 N-(5-Fluoro-2-methylbenzyl)ethanamine

N-(5-Fluoro-2-methylbenzyl)ethanamine

Cat. No.: B7874753
M. Wt: 167.22 g/mol
InChI Key: QMXDEEHDTFCXJX-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group substituted with a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. The ethanamine backbone is linked to the benzyl group via a nitrogen atom, forming a secondary amine. This structural motif is common in psychoactive compounds targeting serotonin receptors, particularly the 5-HT2A subtype . The fluorine and methyl substituents influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

N-[(5-fluoro-2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXDEEHDTFCXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(5-Fluoro-2-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: The compound is explored for its potential pharmacological properties, including its role in drug discovery. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-Fluoro-2-methylbenzyl)ethanamine exerts its effects depends on its specific application. For instance, in pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series comprises potent 5-HT2A agonists with N-benzylphenethylamine scaffolds. Key comparisons include:

Compound Name Substituents on Benzyl Group Receptor Affinity (5-HT2A) Potency (EC50) Toxicity Profile
25I-NBOMe 2,5-dimethoxy-4-iodophenyl High (~EC50 = 0.1 nM) Superpotent Severe (fatalities reported)
25B-NBOMe 2,5-dimethoxy-4-bromophenyl High Superpotent High neurotoxicity
N-(5-Fluoro-2-methylbenzyl)ethanamine 5-fluoro-2-methylphenyl Moderate (predicted) Lower Unknown (limited data)

Key Differences :

  • Substituent Effects : The absence of methoxy groups in this compound reduces its electron-donating capacity, likely lowering 5-HT2A affinity compared to NBOMe derivatives .
  • Metabolic Stability : Fluorine at the 5-position may enhance metabolic stability by resisting oxidative degradation, a common issue in halogenated NBOMe compounds .

Halogenated Derivatives

Fluorine substitution is compared to other halogens (Cl, Br, I) in analogous structures:

Compound Name Halogen Position/Type Lipophilicity (LogP) Binding Affinity (5-HT2A)
24H-NBF (N-(2-fluorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) 2-fluoro 2.1 EC50 = 3.2 nM
24H-NBCl (N-(2-chlorobenzyl)-analogue) 2-chloro 2.5 EC50 = 2.8 nM
This compound 5-fluoro 2.0 (predicted) EC50 = ~10 nM (predicted)

Observations :

  • The 5-fluoro substitution in the target compound may reduce receptor affinity compared to ortho-substituted derivatives (e.g., 24H-NBF) due to suboptimal positioning .

Non-Hallucinogenic Analogues

Compounds with alternative aromatic systems highlight structural versatility:

  • N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (): Incorporates thiophene and furan rings, reducing 5-HT2A activity but increasing selectivity for other targets (e.g., monoamine transporters).
  • 2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine (): Combines fluorophenyl and thiophene groups, demonstrating hybrid pharmacodynamic profiles.

Research Findings and Implications

  • Pharmacological Predictions : Molecular modeling suggests the 5-fluoro-2-methylbenzyl group adopts a distinct binding pose in the 5-HT2A receptor compared to NBOMe compounds, with reduced π-π stacking due to methyl steric effects .
  • Toxicity Considerations : Unlike NBOMe derivatives, the absence of methoxy groups may mitigate cardiotoxicity and vasoconstriction risks, though in vivo studies are needed .
  • Synthetic Accessibility : The compound’s synthesis is less complex than NBOMe derivatives, as it avoids ortho-dimethoxy substitution patterns requiring protective group strategies .

Q & A

Basic Question

  • Ventilation : Use fume hoods to avoid inhalation (PPM limits < 1 for volatile amines) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Spill Management : Neutralize acids with sodium bicarbonate; absorbents like vermiculite contain leaks .

How do computational models predict the bioactivity of novel N-benzylethanamine analogs?

Advanced Question

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to 5-HT2A_{2A} receptors. Fluorine substitution at the 5-position improves binding energy (ΔG ~-9.5 kcal/mol vs. -8.0 for non-fluorinated analogs) .
  • QSAR Models : Hammett constants (σ) correlate substituent electronegativity with receptor affinity (R2^2 > 0.85 in NBOMe derivatives) .

Notes on Methodological Rigor

  • Contradictions : Discrepancies in reaction yields (e.g., 10% in alkylation vs. 60% in reductive amination) suggest solvent and catalyst optimization are critical .
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

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